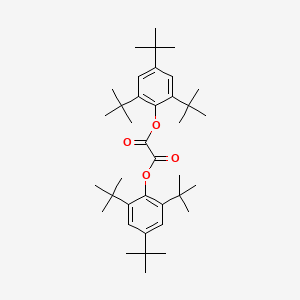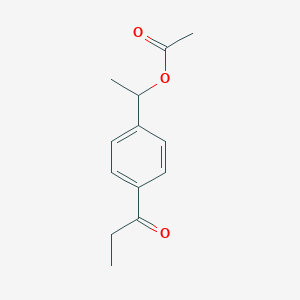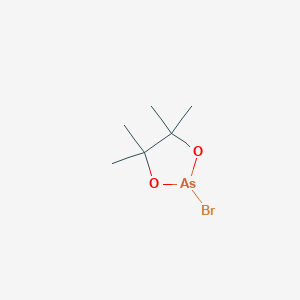
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane is an organoarsenic compound characterized by the presence of a bromine atom and a dioxarsolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxarsolane with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the selective bromination of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of arsenic-containing reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation Reactions: Oxidized forms of the compound, including arsenic oxides.
Reduction Reactions: Reduced arsenic-containing species.
科学的研究の応用
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of arsenic-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane involves its interaction with molecular targets through its bromine and arsenic atoms. The bromine atom can participate in electrophilic substitution reactions, while the arsenic atom can form bonds with various nucleophiles. These interactions can lead to the modulation of biological pathways and the formation of new chemical entities.
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane is unique due to the presence of both bromine and arsenic atoms within its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61381-29-1 |
|---|---|
分子式 |
C6H12AsBrO2 |
分子量 |
270.98 g/mol |
IUPAC名 |
2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane |
InChI |
InChI=1S/C6H12AsBrO2/c1-5(2)6(3,4)10-7(8)9-5/h1-4H3 |
InChIキー |
MFNDRCYWSZQLRG-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O[As](O1)Br)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


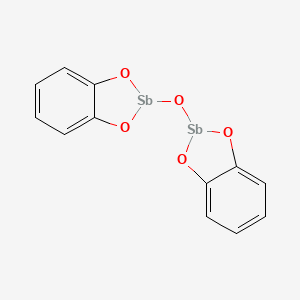
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)


![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)

![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)
![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)
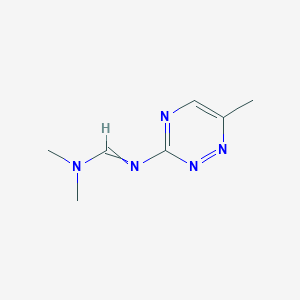
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)
